molecular formula C8H10ClNO B1590857 (4-Chloro-3-methoxyphenyl)methanamine CAS No. 247569-42-2

(4-Chloro-3-methoxyphenyl)methanamine

Cat. No. B1590857
Key on ui cas rn: 247569-42-2
M. Wt: 171.62 g/mol
InChI Key: PJXDPMLLVPKDEU-UHFFFAOYSA-N
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Patent
US06384080B1

Procedure details

To a solution of N-(4-chloro-3-methoxybenzyl)phthalimide (3.00 g) in ethanol (60 mL) was added hydrazine hydrate (2.62 mL), and the mixture was heated for an hour under reflux. The resulting precipitates were faltered off and the filtrate was evaporated in vacuo. The residue was partitioned between chloroform and an aqueous saturated sodium bicarbonate solution. The separated organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo to give 4-chloro-3-methoxybenzylamine as a yellow oil (1.64 g).
Name
N-(4-chloro-3-methoxybenzyl)phthalimide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]2C(=O)C3=CC=CC=C3C2=O)=[CH:4][C:3]=1[O:20][CH3:21].O.NN>C(O)C>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[O:20][CH3:21] |f:1.2|

Inputs

Step One
Name
N-(4-chloro-3-methoxybenzyl)phthalimide
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=C1)OC
Name
Quantity
2.62 mL
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for an hour
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between chloroform
WASH
Type
WASH
Details
The separated organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(CN)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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